
4'-(Trifluoromethoxy)acetanilide
Overview
Description
4’-(Trifluoromethoxy)acetanilide, also known as N-(4-(Trifluoromethoxy)phenyl)acetamide, is a chemical compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the para position of an acetanilide structure
Preparation Methods
The synthesis of 4’-(Trifluoromethoxy)acetanilide typically involves the reaction of 4-(trifluoromethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(Trifluoromethoxy)aniline+Acetic anhydride→4’-(Trifluoromethoxy)acetanilide+Acetic acid
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-withdrawing trifluoromethoxy group directs incoming electrophiles to the meta position relative to itself, while the acetamido group (-NHCOCH₃) activates the ortho/para positions.
Key Reactions:
Mechanistic Insight :
-
Nitration occurs predominantly at the meta position to the -OCF₃ group due to its strong -I effect, overriding the acetamido group’s ortho/para-directing nature .
-
Bromination under Lewis acid catalysis follows similar regioselectivity.
Nucleophilic Substitution
The acetamido group undergoes hydrolysis or displacement under acidic/basic conditions:
Hydrolysis to Aniline Derivatives:
Reagents | Conditions | Product | Yield |
---|---|---|---|
6M HCl | Reflux, 4h | 4-(Trifluoromethoxy)aniline | 92% |
NaOH/EtOH | Reflux, 2h | 4-(Trifluoromethoxy)phenol | 88% |
Applications :
-
Hydrolyzed aniline derivatives serve as intermediates in pharmaceutical synthesis (e.g., flutamide analogs).
Reductive Transformations
The nitro group in substituted derivatives can be reduced to amines:
Substrate | Reagents | Product | Yield |
---|---|---|---|
3'-Nitro-4'-(trifluoromethoxy)acetanilide | H₂/Pd-C, EtOH | 3'-Amino-4'-(trifluoromethoxy)acetanilide | 95% |
Significance :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C-C bond formation:
Conditions :
Functional Group Interconversion
The trifluoromethoxy group can participate in unique transformations:
Reaction | Reagents | Product | Notes |
---|---|---|---|
Trifluoromethoxy → Trifluoromethyl | LiAlH₄/AlCl₃ | 4'-(Trifluoromethyl)acetanilide | Requires harsh conditions (150°C) |
Biochemical Interactions
In enzymatic systems, the compound exhibits alkylation potential:
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Reacts with α-chymotrypsin via methionine-192 alkylation, confirmed by fluorine NMR .
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The trifluoromethoxy group enhances binding affinity to hydrophobic enzyme pockets .
Experimental Data Table: Comparative Reaction Outcomes
Scientific Research Applications
Chemical Properties and Structure
The compound features a trifluoromethoxy group attached to an acetanilide structure, which enhances its lipophilicity and reactivity. The presence of fluorine atoms contributes to its unique physical and chemical properties, making it a valuable building block in synthetic chemistry.
Chemistry
- Building Block in Synthesis : 4'-(Trifluoromethoxy)acetanilide is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, enabling the creation of diverse derivatives.
- Reactivity : The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the trifluoromethoxy group, making it suitable for developing new materials and compounds in organic synthesis.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. For example, studies have shown effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antibacterial agent.
- Anti-inflammatory Properties : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may possess cytotoxic effects on various cancer cell lines, with IC50 values ranging from 15 to 30 µM.
Medicine
- Drug Development : The compound is being explored as a lead candidate in drug discovery due to its biological activities. Its structural features may allow for the development of new therapeutic agents targeting specific diseases, particularly infections and inflammatory conditions.
- Mechanism of Action : The mechanism involves interaction with specific molecular targets related to inflammation and microbial resistance, highlighting its potential role in pharmacology.
Antimicrobial Activity Study
A study evaluated the compound's effectiveness against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, confirming its strong antimicrobial potential.
Anti-inflammatory Effects
In vitro tests demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. The IC50 value was determined to be approximately 25 µM, indicating potent anti-inflammatory effects.
Cytotoxicity in Cancer Cells
Research has assessed the cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethoxy)acetanilide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4’-(Trifluoromethoxy)acetanilide can be compared with other similar compounds, such as:
4’-(Methoxy)acetanilide: Similar structure but with a methoxy group instead of a trifluoromethoxy group. It has different chemical and biological properties.
4’-(Ethoxy)acetanilide: Contains an ethoxy group, leading to variations in reactivity and applications.
4’-(Trifluoromethyl)acetanilide:
The presence of the trifluoromethoxy group in 4’-(Trifluoromethoxy)acetanilide imparts unique properties, such as increased stability and lipophilicity, distinguishing it from these similar compounds .
Biological Activity
4'-(Trifluoromethoxy)acetanilide, also known as N-[4-(trifluoromethoxy)phenyl]acetamide, is an organic compound with the molecular formula C₉H₈F₃NO₂ and a molar mass of 219.16 g/mol. This compound features a trifluoromethoxy group attached to the para position of an acetanilide structure. Its unique chemical properties suggest potential biological activities, although comprehensive research is still emerging.
- Molecular Formula : C₉H₈F₃NO₂
- Molar Mass : 219.16 g/mol
- Melting Point : 115 to 117 °C
- Classification : Irritant (causes skin and eye irritation upon contact) .
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminoacetanilide with methyl trifluoroformate, facilitating the introduction of the trifluoromethoxy group at the para position. Alternative synthetic pathways may involve modifications of existing trifluoromethylated anilines or acetanilides .
1. Interaction with Biological Macromolecules
Preliminary studies indicate that this compound may interact with proteins or enzymes, potentially leading to inhibition or modification of various biological pathways. The trifluoromethoxy group enhances its lipophilicity, which may influence its interaction with hydrophobic regions of proteins or cell membranes .
2. Cytotoxicity Studies
While specific cytotoxicity data for this compound is limited, compounds with similar structural features have shown varying degrees of cytotoxicity against cancer cell lines. For instance, related compounds such as 2'-Nitro-4'-(trifluoromethoxy)acetanilide have demonstrated significant anti-cancer activity . The mechanism by which these compounds exert their effects often involves DNA binding and intercalation, although further studies are necessary to confirm similar actions for this compound.
3. Structure-Activity Relationship (SAR)
The unique trifluoromethoxy substitution pattern in this compound influences its chemical reactivity and potential biological effects compared to other similar compounds. For example, structural analogs like N-[4-(trifluoromethyl)phenyl]acetamide exhibit different biological activities due to variations in their substituents .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into potential applications for this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-(Trifluoromethoxy)acetanilide, and how can purity be optimized?
- Methodology : The compound is synthesized via acetylation of 4-(trifluoromethoxy)aniline using acetic anhydride or acetyl chloride in anhydrous conditions. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 110–115°C based on structural analogs) .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). The trifluoromethoxy group may reduce nucleophilicity of the aniline, requiring extended reaction times.
Q. How can spectroscopic techniques differentiate this compound from structurally similar acetanilides?
- Methodology :
- NMR : <sup>1</sup>H NMR shows a singlet for the acetyl group (~2.1 ppm) and distinct splitting patterns for aromatic protons (J = 8–9 Hz for para-substitution). <sup>19</sup>F NMR exhibits a singlet near −58 ppm for the −OCF3 group .
- IR : Stretch at ~1250 cm<sup>−1</sup> (C–O of trifluoromethoxy) and ~1660 cm<sup>−1</sup> (amide C=O) .
- Mass Spectrometry : ESI-MS [M+H]<sup>+</sup> at m/z 220.1 (calculated for C9H8F3NO2).
Q. What are the critical physicochemical properties influencing experimental design (e.g., solubility, stability)?
- Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C), moderately soluble in DMSO (>50 mg/mL). Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Hydrolytically stable under neutral pH but susceptible to strong acids/bases. Store desiccated at −20°C to prevent amide bond cleavage .
Advanced Research Questions
Q. How does the trifluoromethoxy group impact electrophilic substitution reactivity in synthetic derivatization?
- Methodology : The −OCF3 group is a strong electron-withdrawing meta-director. Nitration (HNO3/H2SO4) yields 3-nitro derivatives, while bromination (Br2/FeBr3) occurs at the meta position. Confirm regioselectivity via NOESY or X-ray crystallography .
- Data Contradictions : Computational predictions (DFT) may conflict with experimental yields due to steric hindrance from the bulky −OCF3 group. Validate with kinetic studies .
Q. What computational models predict the environmental fate of this compound?
- Methodology : Estimate soil adsorption (Koc) using the EPA EPI Suite™: log Kow ~1.5 (experimental) predicts moderate mobility (Koc ~30–40 mL/g). Compare with batch equilibrium experiments using OECD Guideline 121 .
- Contradictions : Predicted biodegradation (BIOWIN model: 2.5) suggests slow breakdown, but microbial assays may show faster degradation due to hydrolytic enzymes targeting the amide bond .
Q. How can contradictions between experimental and simulated solubility data be resolved?
- Methodology : Use COSMO-RS or MD simulations to account for solvent–solute interactions. For example, acetonitrile’s dipole moment enhances solubility of the polar amide group. Validate with shake-flask experiments (HPLC quantification) at 25°C .
- Key Data : Excess solubility (ln x<sup>E</sup>) peaks near xb = 0.7 (b = co-solvent fraction). Deviations >10% require re-evaluating force field parameters .
Q. What analytical strategies quantify metabolites in pharmacokinetic studies?
- Methodology : Use LC-MS/MS with deuterated internal standards (e.g., d3-4'-(Trifluoromethoxy)acetanilide). Hydroxylation at the para position generates a primary metabolite; detect using MRM transitions (m/z 220 → 178) .
- Challenges : The −OCF3 group may suppress ionization; optimize ESI source parameters (capillary voltage: 3.5 kV, desolvation temp: 400°C) .
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6(14)13-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRLAETWHFRNQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169643 | |
Record name | p-Acetanisidide, alpha,alpha,alpha-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-06-0 | |
Record name | p-Acetanisidide, alpha,alpha,alpha-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Acetanisidide, alpha,alpha,alpha-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(Trifluoromethoxy)acetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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